molecular formula C11H11BrN2O3S B3249573 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide CAS No. 195447-72-4

2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

Cat. No.: B3249573
CAS No.: 195447-72-4
M. Wt: 331.19 g/mol
InChI Key: AEHZMTLXZJYRCA-UHFFFAOYSA-N
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Description

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide (CAS: 415697-57-3) is a benzenesulfonamide derivative featuring a bromine substituent at the 2-position of the benzene ring and a 4,5-dimethylisoxazole moiety linked via a sulfonamide group. Its molecular formula is C₁₃H₁₅BrN₂O₄S, with a molecular weight of 375.24 g/mol . The compound is synthesized through the condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection steps to stabilize the structure .

Properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-7-8(2)17-13-11(7)14-18(15,16)10-6-4-3-5-9(10)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHZMTLXZJYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195447-72-4
Record name Benzenesulfonamide, 2-bromo-N-(4,5-dimethyl-3-isoxazolyl)-
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Preparation Methods

The synthesis of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide typically involves the reaction between 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-bromobenzenesulfonyl chloride and 3-amino-4,5-dimethylisoxazole.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-bromobenzenesulfonyl chloride is added to a solution of 3-amino-4,5-dimethylisoxazole in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.

Chemical Reactions Analysis

N-Alkylation Reactions

The sulfonamide nitrogen undergoes alkylation under phase-transfer catalysis (PTC) conditions. This reaction is critical for introducing protective groups or modifying the compound’s reactivity.

Example Reaction with Methoxymethyl Chloride

Reaction Conditions Catalyst/Base Product Application
N-MethoxymethylationMethoxymethyl chloride (Mom-Cl), dichloromethane, 25°CTetrabutylammonium bromide (TBAB), triethylamine2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamideIntermediate in Sparsentan synthesis
  • Mechanism : The base deprotonates the sulfonamide, enabling nucleophilic attack on Mom-Cl. The phase-transfer catalyst facilitates ion-pair transfer between aqueous and organic phases.

  • Yield : Industrial processes optimize this step for high purity (>95%) .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the ortho position of the benzene ring is susceptible to displacement by nucleophiles.

Key Observations :

  • Ammonolysis : Reacts with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–100°C) to form aryl amines.

  • Methoxy Substitution : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group .

Representative Reaction Pathway :

Ar Br+NuBase Ar Nu+Br\text{Ar Br}+\text{Nu}^-\xrightarrow{\text{Base }}\text{Ar Nu}+\text{Br}^-

  • Factors Influencing Reactivity :

    • Electron-withdrawing sulfonamide group activates the ring for NAS.

    • Steric hindrance from the isoxazole moiety may slow kinetics.

Hydrolysis of the Sulfonamide Group

The sulfonamide bond undergoes cleavage under acidic or basic conditions, yielding benzenesulfonic acid and the corresponding amine.

Conditions and Products :

Medium Reagents Products
Acidic (HCl, H₂SO₄)Concentrated acid, reflux2-Bromobenzenesulfonic acid + 4,5-Dimethylisoxazol-3-amine
Basic (NaOH)Aqueous NaOH, 80°CSodium 2-bromobenzenesulfonate + 4,5-Dimethylisoxazol-3-amine
  • Application : Hydrolysis is utilized to regenerate the amine for further functionalization .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling carbon–carbon bond formation.

Suzuki–Miyaura Coupling :

Ar Br+Boronic AcidPd PPh Na CO Ar Ar +By products\text{Ar Br}+\text{Boronic Acid}\xrightarrow{\text{Pd PPh Na CO }}\text{Ar Ar }+\text{By products}

  • Typical Conditions :

    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

    • Solvent: DME/H₂O or THF.

    • Temperature: 80–100°C.

Applications :

  • Used to introduce aryl or heteroaryl groups for drug discovery .

Electrophilic Substitution on the Isoxazole Ring

The electron-rich isoxazole ring undergoes electrophilic substitution, though reactions are less common due to steric protection by methyl groups.

Nitration :

  • Requires fuming HNO₃/H₂SO₄ at 0–5°C.

  • Substitution occurs at the 5-position if deactivated.

Scientific Research Applications

Physical Properties

PropertyValue
Boiling Point468.8 ± 55.0 °C (Predicted)
Density1.629 ± 0.06 g/cm³ (Predicted)
pKa6.65 ± 0.40 (Predicted)

Antimicrobial Properties

Sulfonamides are known for their antimicrobial effects, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. The structural features of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide suggest it may exhibit similar antimicrobial activity against various pathogens.

In vitro studies indicate that compounds with similar structures can be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

Antitumor Activity

Emerging research indicates that compounds containing isoxazole rings may have antitumor properties. The specific mechanism by which this compound exerts these effects is still under investigation but may involve interactions with various molecular targets within cancer cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating sulfonamides demonstrated that structurally similar compounds effectively inhibited bacterial growth in laboratory settings, supporting the potential use of this compound in clinical applications .
  • Antitumor Research : Preliminary findings suggest that isoxazole derivatives can induce apoptosis in cancer cells, highlighting the need for further exploration into the therapeutic potential of this compound against specific cancer types .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antiviral Potential

The azido-containing analog (4-azido-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide) was synthesized for targeting bis-benzimidazole-1,2,3-triazole conjugates, suggesting utility in antiviral drug development, particularly against SARS-CoV-2 .

Cytotoxicity and Enzyme Inhibition

The pyrazole-containing analog 4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide demonstrated potent cytotoxicity (IC₅₀ values in micromolar ranges) and selective inhibition of carbonic anhydrase isoforms hCA IX and XII (Kᵢ = 6.2–95 nM for hCA XII) . The brominated compound’s lack of a pyrazole ring may reduce such activity, but its isoxazole moiety could confer distinct selectivity toward other enzymatic targets.

Physicochemical and Pharmacokinetic Properties

While explicit data on solubility, stability, or pharmacokinetics are absent in the evidence, the bromine atom’s hydrophobicity and electron-withdrawing nature may enhance membrane permeability compared to the azido or hydroxyphenyl groups in analogs . The methoxymethyl-protected derivative (2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide) suggests efforts to improve stability or bioavailability through functional group modifications .

Biological Activity

2-Bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, such as the bromo group, isoxazole ring, and sulfonamide moiety, suggest potential for significant biological interactions.

  • Molecular Formula : C₁₁H₁₃BrN₂O₂S
  • Molecular Weight : 315.21 g/mol
  • CAS Number : 195447-72-4

The biological activity of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This leads to a bacteriostatic effect. The presence of the isoxazole ring may enhance interactions with other molecular targets, potentially broadening the compound's biological spectrum.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamides are widely recognized for their effectiveness against a variety of bacterial strains. Preliminary studies on this compound suggest it may possess similar antimicrobial effects due to its structural characteristics.

Compound Activity Tested Strains IC50 (µM)
This compoundAntibacterialE. coli, S. aureusTBD
SulfanilamideAntibacterialVarious strains50 - 100

Case Studies

  • Antibacterial Evaluation : A study assessed the antibacterial activity of several sulfonamide derivatives against common pathogens like E. coli and S. aureus. Results indicated that compounds with similar functional groups exhibited varying degrees of inhibition, suggesting potential for further exploration of this compound in this area.
  • Anticancer Screening : In vitro studies on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines. These findings support the hypothesis that this compound may also exhibit anticancer properties worth investigating.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole, followed by amino-protection (e.g., using a methoxyethoxy group) and Suzuki coupling for further functionalization . Key intermediates should be characterized via 1H^1 \text{H}/13C^13 \text{C} NMR and LC-MS to confirm regiochemistry and purity. For example, 1H^1 \text{H} NMR peaks for isoxazole protons typically appear at δ 2.48 ppm (methyl groups) and δ 6.61–7.85 ppm (aromatic protons), as seen in analogous sulfonamide syntheses .

Q. How can solubility and stability of this sulfonamide be experimentally determined for in vitro assays?

  • Methodological Answer : Use shake-flask or UV-spectrophotometry methods to measure solubility in DMSO, water, and phosphate buffers. Stability under varying pH (1–10) and temperatures (4–37°C) can be assessed via HPLC-UV monitoring of degradation products over 24–72 hours. Refer to solubility databases for structurally similar 4,5-dimethylisoxazole derivatives (e.g., 4-amino-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide) to estimate trends .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Assign aromatic protons (δ 7.4–8.2 ppm), isoxazole methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10–12 ppm, broad).
  • LC-MS/HRMS : Confirm molecular ion [M+H]+^+ (expected m/z ~385–390 for C12_{12}H12_{12}BrN2_2O3_3S) and isotopic pattern for bromine (1:1 ratio for M/M+2).
  • FT-IR : Validate sulfonamide S=O stretches (1320–1160 cm1^{-1}) and isoxazole C=N (1600–1500 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and binding interactions of this sulfonamide?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental NMR data to validate accuracy .
  • Molecular Docking : Dock the compound into target proteins (e.g., carbonic anhydrase) using AutoDock Vina. Analyze hydrogen bonds with sulfonamide SO2_2NH and halogen bonding via bromine .

Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths/angles. For example, in analogous compounds, S–N bond lengths are ~1.63 Å, and isoxazole dihedral angles are ~5–10° relative to the benzene ring . Use ORTEP-3 for graphical representation of thermal ellipsoids .

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be troubleshooted?

  • Methodological Answer :

  • Dynamic Effects : Check for restricted rotation of the sulfonamide group (e.g., splitting of NH protons due to slow exchange).
  • Impurity Analysis : Use 1H^1 \text{H}-1H^1 \text{H} COSY and HSQC to distinguish genuine signals from byproducts.
  • Solvent Effects : Compare DMSO-d6_6 vs. CDCl3_3; sulfonamide NH protons may appear only in DMSO due to hydrogen bonding .

Q. What strategies optimize Suzuki coupling yields when functionalizing the bromophenyl group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, PdCl2_2(dppf), or XPhos Pd G3 in DMF/H2_2O (3:1) at 80–100°C.
  • Boronic Acid Equivalents : Use 1.2–1.5 equivalents to minimize homo-coupling.
  • Monitoring : Track reaction progress via TLC (Rf_f ~0.3 in EtOAc/hexane) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(4,5-dimethylisoxazol-3-yl)benzenesulfonamide

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